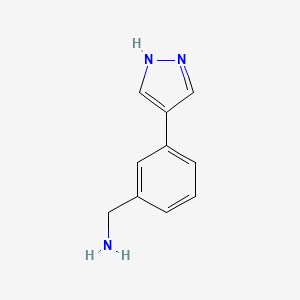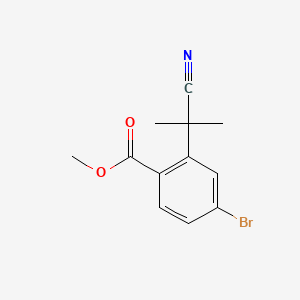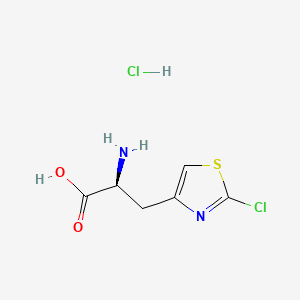
(2S)-2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid hydrochloride is a chemical compound that features a thiazole ring substituted with a chlorine atom and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic conditions.
Chlorination: The thiazole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Amino Acid Coupling: The chlorinated thiazole is coupled with an amino acid derivative, such as an ester or amide, under basic conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced using reagents like hydrogen peroxide or sodium borohydride, respectively.
Coupling Reactions: The amino acid moiety can participate in peptide coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like triethylamine.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products
Substitution: Products with different substituents on the thiazole ring.
Oxidation/Reduction: Oxidized or reduced forms of the thiazole ring.
Coupling: Peptides or peptide derivatives.
Scientific Research Applications
(2S)-2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Biochemistry: The compound can serve as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industrial Chemistry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and amino acid moiety can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-(2-bromo-1,3-thiazol-4-yl)propanoic acid hydrochloride: Similar structure but with a bromine atom instead of chlorine.
(2S)-2-amino-3-(2-iodo-1,3-thiazol-4-yl)propanoic acid hydrochloride: Similar structure but with an iodine atom instead of chlorine.
Properties
Molecular Formula |
C6H8Cl2N2O2S |
|---|---|
Molecular Weight |
243.11 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C6H7ClN2O2S.ClH/c7-6-9-3(2-12-6)1-4(8)5(10)11;/h2,4H,1,8H2,(H,10,11);1H/t4-;/m0./s1 |
InChI Key |
VFMGAVAXOPIGMB-WCCKRBBISA-N |
Isomeric SMILES |
C1=C(N=C(S1)Cl)C[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C1=C(N=C(S1)Cl)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate](/img/structure/B13483875.png)
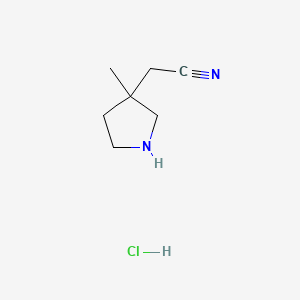

![1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13483887.png)
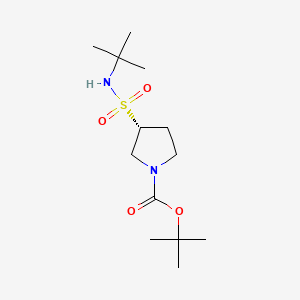
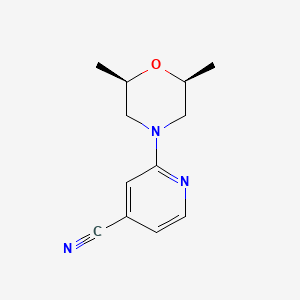

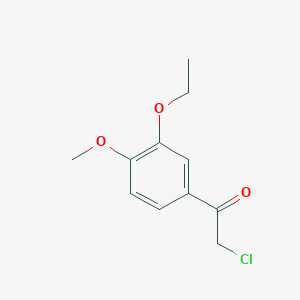
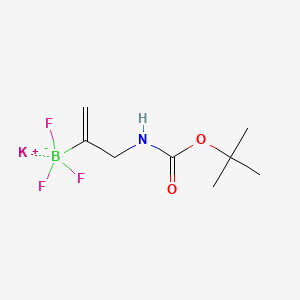
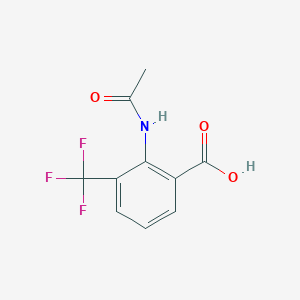
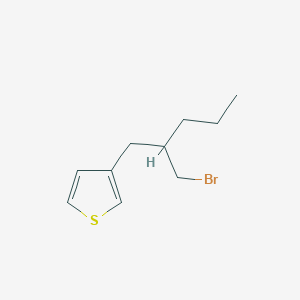
![3-Cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13483956.png)
